molecular formula C19H23N3O3S B2978015 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 626222-42-2

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2978015
CAS No.: 626222-42-2
M. Wt: 373.47
InChI Key: XQRUMSVLGSCGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a pyridazine derivative characterized by a 3,4-dimethoxyphenyl substituent at the 6-position of the pyridazine ring and a sulfanyl (-S-) group at the 3-position, which connects to a 1-(piperidin-1-yl)ethan-1-one moiety. This structure combines aromatic, heterocyclic, and amide-like features, making it a candidate for diverse biological activities, including enzyme inhibition or antioxidant effects, as inferred from structurally related compounds .

Key structural attributes include:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
  • Sulfanyl linkage: A thioether bridge providing conformational flexibility and influencing pharmacokinetic properties.
  • 1-(Piperidin-1-yl)ethan-1-one: A tertiary amide group contributing to solubility and metabolic stability.

Properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-16-8-6-14(12-17(16)25-2)15-7-9-18(21-20-15)26-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUMSVLGSCGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The sulfanyl group is introduced via a nucleophilic substitution reaction, and the piperidin-1-yl ethanone moiety is attached through an amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparison with structurally or functionally analogous molecules is provided below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Reported/Potential Activities Reference
Target Compound Pyridazine 6-(3,4-dimethoxyphenyl), 3-sulfanyl-1-(piperidin-1-yl)ethanone 429.47* Inferred: Antioxidant, enzyme inhibition (e.g., ACE, tyrosinase) via dimethoxyphenyl moiety
BJ46748
(1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one)
Triazolo[4,3-b]pyridazine 6-pyridin-2-yl, 3-sulfanyl-1-(piperidin-1-yl)ethanone 354.43 Unspecified activities; structural similarity suggests kinase or protease inhibition potential
3d
((E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone)
Cyclopentanone Curcumin analog with dimethoxyphenyl and hydroxyl groups 408.42 Strong ACE inhibition (IC₅₀: 0.8 µM), antioxidant activity
6a
(2,2-Difluoro-1-(piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one)
Difluoroacetamide 4-Trifluoromethylphenyl, piperidine 332.14 Fluorinated analog with potential CNS activity or antimicrobial properties
Compound
(6-(3,4-dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one)
Pyridazin-3-one 6-(3,4-dimethylphenyl), 2-(dimethylpiperidinyl)ethanone 353.46 Hypothetical: Anti-inflammatory or metabolic regulation

*Molecular weight calculated based on formula C₁₉H₂₃N₃O₃S.

Key Observations

Structural Variations and Activity: The target compound shares the pyridazine core with BJ46748 but differs in aromatic substitution (dimethoxyphenyl vs. pyridin-2-yl). The dimethoxyphenyl group, as seen in 3d (curcumin analog), is strongly associated with antioxidant and ACE inhibitory activities . The sulfanyl linkage in the target compound and BJ46748 may enhance membrane permeability compared to non-thioether analogs like 3d.

Piperidine Substitution :

  • Piperidine-containing compounds (e.g., 6a , Compound ) often exhibit improved metabolic stability and bioavailability due to reduced CYP450-mediated oxidation .

Fluorinated Analogs :

  • Compound 6a demonstrates how fluorination can modulate electronic properties and binding affinity, though this is absent in the target compound .

Further in vitro assays (e.g., DPPH radical scavenging, ACE inhibition) are needed to validate these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.